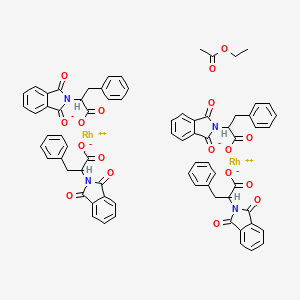
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) is a complex chemical compound with unique physical and chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3-dioxoisoindoline derivative, followed by the introduction of the phenylpropanoate group. The final step involves the coordination of rhodium(2+) with ethyl acetate as a ligand. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is advantageous.
Mecanismo De Acción
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) exerts its effects involves its interaction with specific molecular targets. The rhodium(2+) center plays a crucial role in facilitating various chemical transformations by acting as a catalyst. The compound’s structure allows it to interact with different pathways, leading to the desired chemical or biological outcomes.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) stands out due to its unique combination of functional groups and the presence of rhodium(2+). Similar compounds include:
- 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+)
- 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid; ethyl acetate; rhodium(2+)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.
Propiedades
Fórmula molecular |
C72H56N4O18Rh2 |
|---|---|
Peso molecular |
1471.0 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
Clave InChI |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
SMILES canónico |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



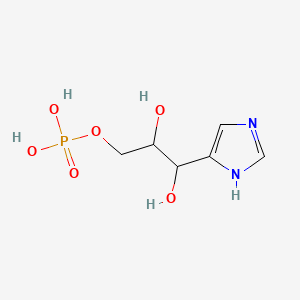
![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
![7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid](/img/structure/B12512395.png)
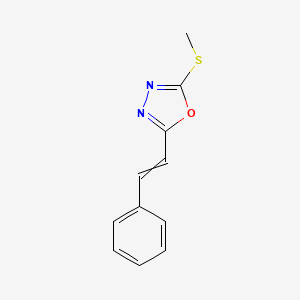
![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
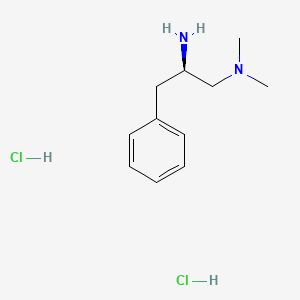
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)
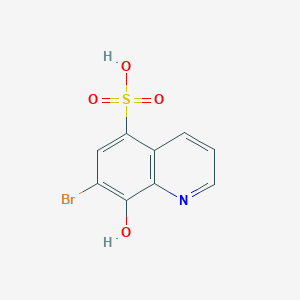
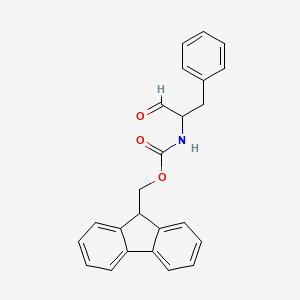
acetic acid](/img/structure/B12512449.png)
